N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-4-methylaniline
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Overview
Description
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE is an organic compound characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with methanol in the presence of a base to form 4-bromophenyl methoxy.
Condensation Reaction: The methoxyphenyl intermediate is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the desired imine compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE
- (E)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE
- (E)-1-{4-[(4-IODOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE
Uniqueness: The presence of the bromine atom in (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This can influence its behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C21H18BrNO |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C21H18BrNO/c1-16-2-10-20(11-3-16)23-14-17-6-12-21(13-7-17)24-15-18-4-8-19(22)9-5-18/h2-14H,15H2,1H3 |
InChI Key |
UUKFEUGCOSMSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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